Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate
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Overview
Description
Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate can be synthesized through the reaction of 2-(methoxycarbonyl)phenylboronic acid with potassium bifluoride (KHF2). The reaction typically occurs in an inert atmosphere at room temperature, yielding the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate primarily undergoes substitution reactions, particularly in Suzuki–Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between an organoboron compound and an organohalide in the presence of a palladium catalyst .
Common Reagents and Conditions
Reagents: Palladium catalyst, base (e.g., potassium carbonate), organohalide.
Conditions: Mild temperatures (50-80°C), inert atmosphere, and aqueous or organic solvents.
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through Suzuki–Miyaura coupling.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of potassium trifluoro(2-(methoxycarbonyl)phenyl)borate in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the organohalide, forming a palladium complex.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(4-(methoxycarbonyl)phenyl)borate
- Potassium 2-methylthiophenyltrifluoroborate
Uniqueness
Potassium trifluoro(2-(methoxycarbonyl)phenyl)borate is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in coupling reactions. This compound offers distinct advantages in terms of stability and ease of handling compared to other organoboron reagents .
Properties
Molecular Formula |
C8H7BF3KO2 |
---|---|
Molecular Weight |
242.05 g/mol |
IUPAC Name |
potassium;trifluoro-(2-methoxycarbonylphenyl)boranuide |
InChI |
InChI=1S/C8H7BF3O2.K/c1-14-8(13)6-4-2-3-5-7(6)9(10,11)12;/h2-5H,1H3;/q-1;+1 |
InChI Key |
WUNJUIJZUIMINT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
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